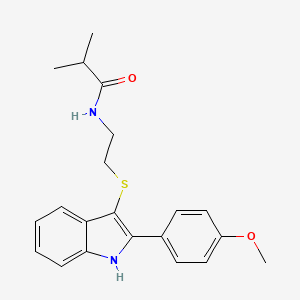
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of organic compounds known as amides and is characterized by a complex structure that includes an indole moiety and a thioether linkage. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C30H26N2O2S, with a molecular weight of approximately 478.61 g/mol. The compound features significant functional groups that contribute to its biological properties, including:
- Indole ring : Known for various biological activities, including anticancer effects.
- Thioether linkage : Often enhances the lipophilicity and bioavailability of compounds.
- Amide functional group : Plays a crucial role in the interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing indole structures exhibit promising anticancer activities. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives
A study investigating the anticancer effects of indole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2). The IC50 values for these compounds ranged from 20 to 30 µM, suggesting that structural modifications can significantly influence their efficacy .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer proliferation.
- Modulation of Apoptotic Pathways : Indoles can activate apoptotic pathways, leading to cancer cell death.
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and potential toxicity is essential for evaluating the therapeutic viability of this compound:
- Absorption : Compounds with similar structures have shown good absorption characteristics due to their lipophilicity.
- Distribution : The distribution pattern is influenced by the compound's ability to cross cellular membranes, often facilitated by the thioether linkage.
- Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.
- Excretion : Renal excretion is likely, but further studies are needed to confirm this aspect.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-14(2)21(24)22-12-13-26-20-17-6-4-5-7-18(17)23-19(20)15-8-10-16(25-3)11-9-15/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKMZPSDGWWCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













